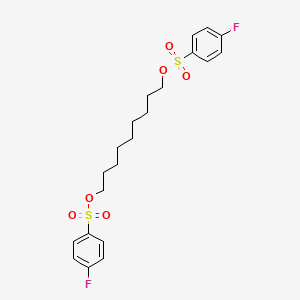
Nonane-1,9-diyl bis(4-fluorobenzenesulfonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nonane-1,9-diyl bis(4-fluorobenzenesulfonate) is a chemical compound with the molecular formula C21H26F2O6S2 It is characterized by the presence of a nonane backbone with two 4-fluorobenzenesulfonate groups attached at the 1 and 9 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nonane-1,9-diyl bis(4-fluorobenzenesulfonate) typically involves the reaction of nonane-1,9-diol with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of Nonane-1,9-diyl bis(4-fluorobenzenesulfonate) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Nonane-1,9-diyl bis(4-fluorobenzenesulfonate) undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate groups can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield nonane-1,9-diol and 4-fluorobenzenesulfonic acid.
Oxidation and Reduction: While the compound itself is relatively stable, the nonane backbone can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions, often at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as nonane-1,9-diyl bis(amine) or nonane-1,9-diyl bis(thiol).
Hydrolysis: Nonane-1,9-diol and 4-fluorobenzenesulfonic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the nonane backbone.
科学的研究の応用
Nonane-1,9-diyl bis(4-fluorobenzenesulfonate) has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicinal Chemistry: Explored for its potential as a building block in the development of pharmaceuticals.
作用機序
The mechanism of action of Nonane-1,9-diyl bis(4-fluorobenzenesulfonate) involves its ability to undergo nucleophilic substitution reactions. The sulfonate groups act as good leaving groups, allowing the compound to react with various nucleophiles. This reactivity is exploited in organic synthesis and materials science to introduce functional groups or modify molecular structures.
類似化合物との比較
Similar Compounds
Nonane-1,9-diyl bis(4-chlorobenzenesulfonate): Similar structure but with chlorine atoms instead of fluorine.
Nonane-1,9-diyl bis(4-methylbenzenesulfonate): Similar structure but with methyl groups instead of fluorine.
Decane-1,10-diyl bis(4-fluorobenzenesulfonate): Similar structure but with a decane backbone instead of nonane.
Uniqueness
Nonane-1,9-diyl bis(4-fluorobenzenesulfonate) is unique due to the presence of fluorine atoms, which can influence the compound’s reactivity, stability, and interactions with other molecules. The fluorine atoms can also affect the compound’s physical properties, such as solubility and melting point, making it distinct from its analogs.
特性
CAS番号 |
6278-66-6 |
|---|---|
分子式 |
C21H26F2O6S2 |
分子量 |
476.6 g/mol |
IUPAC名 |
9-(4-fluorophenyl)sulfonyloxynonyl 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C21H26F2O6S2/c22-18-8-12-20(13-9-18)30(24,25)28-16-6-4-2-1-3-5-7-17-29-31(26,27)21-14-10-19(23)11-15-21/h8-15H,1-7,16-17H2 |
InChIキー |
JXQCBDDRJVUIPL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1F)S(=O)(=O)OCCCCCCCCCOS(=O)(=O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol](/img/structure/B13989826.png)
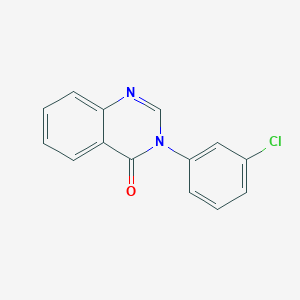
![Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate](/img/structure/B13989833.png)
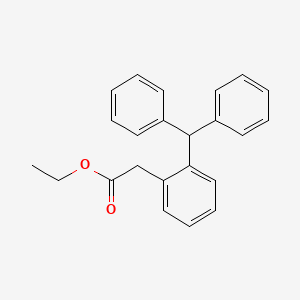
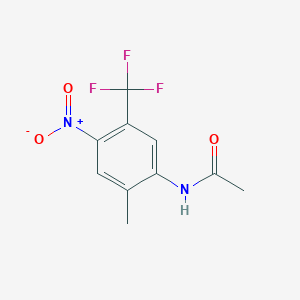
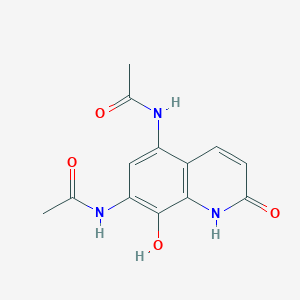
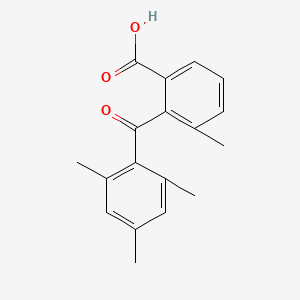
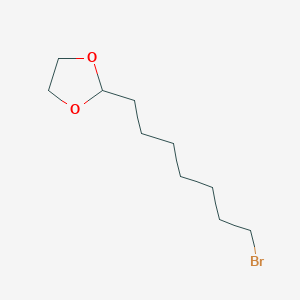
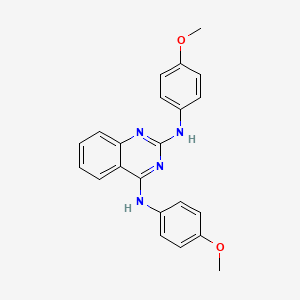
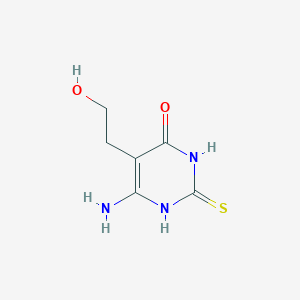
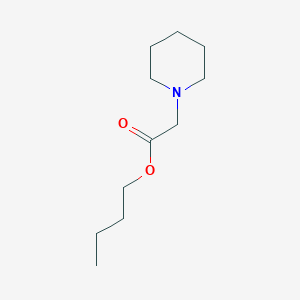
![Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate](/img/structure/B13989875.png)

